molecular formula C19H21NO4S2 B2468024 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione CAS No. 2034420-88-5

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2468024
CAS No.: 2034420-88-5
M. Wt: 391.5
InChI Key: NUMCITKQKPGROH-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is a complex organic compound featuring a thiazepane ring with a thiophene substituent and a phenylbutane-dione moiety

Preparation Methods

The synthesis of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an amine.

    Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.

    Attachment of the Phenylbutane-dione Moiety: This step involves a condensation reaction between the thiazepane intermediate and a phenylbutane-dione derivative under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazepane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene or phenylbutane-dione moieties, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).

Scientific Research Applications

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer and neurodegenerative diseases due to its ability to inhibit specific enzymes and pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Specific pathways involved include those related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione can be compared with similar compounds such as:

    1,4-Thiazepane Derivatives: These compounds share the thiazepane ring structure but differ in their substituents, affecting their chemical reactivity and biological activity.

    Thiophene-Containing Compounds: Compounds with thiophene rings are known for their electronic properties and are used in various applications, including organic electronics and pharmaceuticals.

    Phenylbutane-dione Derivatives: These compounds are studied for their potential as intermediates in organic synthesis and their biological activities.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c21-16(15-5-2-1-3-6-15)8-9-19(22)20-11-10-18(17-7-4-13-25-17)26(23,24)14-12-20/h1-7,13,18H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMCITKQKPGROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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